2-{(3Z)-3-[(Aminocarbonyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-YL}-N-phenylacetamide
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Overview
Description
2-{(3Z)-3-[(Aminocarbonyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-YL}-N-phenylacetamide is a complex organic compound with a unique structure that includes an indole ring, a hydrazone group, and a phenylacetamide moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(3Z)-3-[(Aminocarbonyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-YL}-N-phenylacetamide typically involves the condensation of an indole derivative with a hydrazone compound under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity of the final product, making it suitable for large-scale applications in pharmaceuticals and other industries.
Chemical Reactions Analysis
Types of Reactions
2-{(3Z)-3-[(Aminocarbonyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-YL}-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The phenylacetamide moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-{(3Z)-3-[(Aminocarbonyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-YL}-N-phenylacetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{(3Z)-3-[(Aminocarbonyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-YL}-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-{(3Z)-3-[(Aminocarbonyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-YL}-N-phenylacetamide shares similarities with other hydrazone derivatives and indole-based compounds.
- Examples include 9-[(Aminocarbonyl)hydrazono]-N(2),N(2),N(7),N(7)-tetrabutyl-4,5-dinitro-9H-fluorene-2,7-disulfonamide and 9-[(Aminocarbonyl)hydrazono]-N(2),N(7)-diisopentyl-9H-fluorene-2,7-disulfonamide .
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C17H15N5O3 |
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Molecular Weight |
337.33 g/mol |
IUPAC Name |
2-[3-(carbamoyldiazenyl)-2-hydroxyindol-1-yl]-N-phenylacetamide |
InChI |
InChI=1S/C17H15N5O3/c18-17(25)21-20-15-12-8-4-5-9-13(12)22(16(15)24)10-14(23)19-11-6-2-1-3-7-11/h1-9,24H,10H2,(H2,18,25)(H,19,23) |
InChI Key |
AOZUSUHKVYJEGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=C2O)N=NC(=O)N |
Origin of Product |
United States |
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